
Piperazine-2-carboxylic acid
Overview
Description
Piperazine-2-carboxylic acid (PzCA) is a six-membered heterocyclic compound containing two nitrogen atoms at adjacent positions and a carboxylic acid substituent. Its structure enables diverse reactivity, making it a versatile scaffold in medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DS-1093 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary information held by Daiichi Sankyo Co., Ltd. it typically involves organic synthesis techniques such as nucleophilic substitution, oxidation, and reduction reactions .
Industrial Production Methods
Industrial production of DS-1093 would likely involve large-scale organic synthesis in a controlled environment to ensure the purity and consistency of the compound. This would include the use of industrial reactors, purification systems, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Chemical Reactions
Piperazine-2-carboxylic acid and its derivatives undergo several types of chemical reactions:
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Substitution Reactions:
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N-Alkylation: Introduction of alkyl groups on the nitrogen atoms of the piperazine ring.
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Acylation: Introduction of acyl groups on the nitrogen atoms.
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Buchwald-Hartwig Coupling: Coupling reactions with aryl halides, useful for forming C-N bonds.
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Oxidation and Reduction:
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Oxidation: Piperazine rings can be oxidized to form N-oxides.
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Reduction: Carboxylic acid groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
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Esterification and Amidation:
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Esterification: Reaction with alcohols to form esters.
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Amidation: Reaction with ammonia or amines to form amides.
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Hydrolysis: Esters can be hydrolyzed to form the corresponding carboxylic acid using aqueous acid or base, such as hydrochloric acid or sodium hydroxide.
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Deprotection: Removal of protecting groups like Boc under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid to yield the free amine.
Data Table: Examples of this compound Derivatives and Their Reactions
Research Findings and Case Studies
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Kinetic Resolution: Candida antarctica lipase A (CAL-A) can catalyze highly enantioselective N-acylation of N-4-Boc-piperazine-2-carboxylic acid methyl ester, showing potential in creating chiral building blocks .
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Alzheimer's Disease Research: this compound derivatives have shown promise as multitarget-directed ligands (MTDLs) for treating Alzheimer's disease. Some derivatives exhibit significant inhibitory activity against BChE, surpassing common drugs like donepezil .
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Biopolymer Modification: Modifying biopolymers with this compound enhances their CO2 adsorption capabilities, indicating applications in environmental science .
Scientific Research Applications
Pharmaceutical Development
Piperazine-2-carboxylic acid serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting neurological disorders. Its derivatives have been linked to various therapeutic applications:
- Neurological Disorders : Compounds derived from this compound are involved in the development of NMDA receptor antagonists, which are essential in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
- Anticonvulsant Drugs : Research indicates that this compound can modulate voltage-gated ion channels, potentially aiding in seizure control.
- Anti-inflammatory and Analgesic Properties : Derivatives of this compound have shown promise in modulating neurotransmitter systems related to pain perception and mood regulation.
Biochemical Research
In biochemical studies, this compound is utilized for:
- Enzyme Inhibition Studies : It plays a role in understanding enzyme interactions and mechanisms, which is vital for drug discovery .
- Receptor Binding : The compound's derivatives are studied for their binding affinities with specific receptors, influencing various biological pathways.
Case Study: Kinetic Resolution
A notable study demonstrated the kinetic resolution of this compound using Candida antarctica lipase A. This process resulted in high enantioselectivity, yielding compounds with significant potential for pharmaceutical applications .
Polymer Chemistry
This compound is incorporated into polymer formulations to enhance properties such as:
- Solubility : Its inclusion improves the solubility of polymers, making them more effective for various applications.
- Mechanical Strength : The compound contributes to the mechanical properties of polymers, beneficial for creating advanced materials used in various industries .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard in chromatographic techniques. This application aids in the accurate quantification of related compounds within complex mixtures, facilitating research across multiple fields .
Cosmetic Formulations
The unique properties of this compound make it suitable for cosmetic applications:
- Texture Enhancement : It improves the texture of skin care products.
- Stability Improvement : The compound contributes to the stability of formulations, enhancing user experience .
Summary Table of Applications
Application Area | Specific Uses | Key Benefits |
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Pharmaceutical Development | NMDA antagonists, anticonvulsants | Targeting neurological disorders |
Biochemical Research | Enzyme inhibition, receptor binding | Understanding biological pathways |
Polymer Chemistry | Solubility improvement, mechanical strength enhancement | Advanced material creation |
Analytical Chemistry | Standard in chromatography | Accurate quantification in complex mixtures |
Cosmetic Formulations | Texture enhancement, stability improvement | Better user experience |
Mechanism of Action
DS-1093 exerts its effects by inhibiting hypoxia-inducible factor prolyl hydroxylases. This inhibition prevents the degradation of hypoxia-inducible factors, leading to their accumulation and activation. The activated hypoxia-inducible factors then promote the expression of genes involved in erythropoiesis, angiogenesis, and metabolic adaptation to hypoxia. The primary molecular targets of DS-1093 are the prolyl hydroxylase enzymes, which are responsible for hydroxylating hypoxia-inducible factors under normal oxygen conditions .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparisons
Key Differences :
- Ring Size/Conformation : PzCA’s six-membered ring offers less rigidity than proline’s five-membered ring but more flexibility than pyrazine derivatives .
- Electronic Effects : Pyrazine-2-carboxylic acid’s aromaticity enhances stability in π-π interactions, whereas PzCA’s adjacent nitrogens enable hydrogen bonding and coordination chemistry .
Pharmacological Analogues
Table 2: NMDA Receptor Antagonist Activity
Mechanistic Insights :
- PzCA derivatives like CPPene ((E)-4-(3-phosphonoprop-2-enyl)this compound) partially substitute ethanol’s discriminative effects in rats, suggesting NMDA receptor modulation .
- Substituted PzCA analogues (e.g., 4-Boc-piperazine-2-carboxylic acid) are intermediates in synthesizing selective antagonists targeting NR2B subunits .
Application-Specific Analogues
Comparative Advantages :
- Surfactants : PzCA-dihydrochloride outperforms sodium dodecyl sulfate (SDS) in stabilizing CeO₂ slurries due to its zwitterionic properties .
- CO₂ Adsorption: Biopolymers modified with PzCA exhibit higher thermal stability (up to 190°C) than alkanolamine-based adsorbents .
Physicochemical Properties
Table 4: Solubility and Stability
Biological Activity
Piperazine-2-carboxylic acid (PCA) is a compound that has garnered attention for its diverse biological activities, particularly in the context of neurological disorders and as a potential therapeutic agent. This article reviews the biological activity of PCA, focusing on its mechanisms, therapeutic potential, and relevant research findings.
This compound is characterized by its piperazine structure with a carboxylic acid group at the second position. It exists predominantly in the (R)-configuration and is recognized for its high optical purity, usually exceeding 99%. The compound appears as a white to pale yellowish powder and is utilized in various pharmaceutical applications.
Research indicates that PCA and its derivatives interact with neurotransmitter systems, influencing pathways related to mood regulation, pain perception, and cognitive functions. Notably, PCA has been studied for its role as a multitarget-directed ligand (MTDL), particularly in the treatment of Alzheimer's disease (AD).
Cholinesterase Inhibition
PCA derivatives have shown significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathophysiology of AD. For instance, a study reported that certain PCA derivatives exhibited competitive inhibition against AChE with Ki values in the low micromolar range, indicating their potential as therapeutic agents for cognitive enhancement in AD patients .
Case Studies
- Anti-Alzheimer Activity : A series of PCA derivatives were synthesized and evaluated for their cholinesterase inhibitory activities. The most active compound, 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c), demonstrated a Ki value of 10.18 µM for AChE with a selectivity index (SI) of approximately 17.90. This suggests that PCA derivatives could be developed into effective treatments for Alzheimer's disease .
- Cytotoxicity Assessment : The cytotoxicity of selected PCA derivatives was assessed on human neuroblastoma (SH-SY5Y) cell lines. Results indicated that these compounds exhibited lower toxicity compared to staurosporine and were comparable to donepezil, a standard treatment for AD .
- Neurotransmitter Modulation : Studies have shown that PCA can modulate neurotransmitter systems effectively, influencing both excitatory and inhibitory pathways within the central nervous system. This modulation is crucial for developing treatments aimed at neuropsychiatric disorders.
Comparative Analysis of this compound Derivatives
The following table summarizes key findings related to various derivatives of PCA:
Compound | Target Activity | Ki Value (µM) | Selectivity Index | Cytotoxicity |
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4c | AChE Inhibition | 10.18 | 17.90 | Low |
7b | BChE Inhibition | 1.6 | 21862.5 | Low |
Donepezil | AChE Inhibition | 12.5 | N/A | Moderate |
Q & A
Basic Research Questions
Q. What are the key strategies for synthesizing enantiopure piperazine-2-carboxylic acid derivatives?
- Methodological Answer : Enantiopure synthesis often employs orthogonal protection of the piperazine ring's amines and carboxylic acid. For example, racemic this compound dihydrochloride can undergo sequential protection with Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups, enabling selective deprotection during stepwise functionalization. This approach achieves high yields (~78%) and minimizes side reactions . Characterization via NMR and HPLC ensures intermediate purity.
Q. How can solubility challenges of this compound in organic solvents be addressed during synthesis?
- Methodological Answer : Poor solubility is mitigated by using polar aprotic solvents (e.g., DMF or DMSO) or salt forms (e.g., dihydrochloride). Orthogonal protection with Boc/Fmoc groups improves solubility in organic phases, facilitating reactions like acylation or alkylation. Post-synthesis, acidic deprotection (e.g., HCl/dioxane) regenerates the free amine/carboxylic acid .
Q. What analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- NMR : Confirms regiochemistry of substitutions (e.g., ¹H/¹³C NMR for Boc/Fmoc group integration).
- HPLC : Assesses enantiomeric excess using chiral columns (e.g., amylose-based).
- Mass Spectrometry : Validates molecular weight and fragmentation patterns, especially for intermediates like 1-Boc-5-oxo-piperazine-2-carboxylic acid (MW 244.24) .
Advanced Research Questions
Q. How does Candida antarctica lipase A (CAL-A) enable enantioselective N-acylation of this compound derivatives?
- Methodological Answer : CAL-A catalyzes kinetic resolution (KR) of racemic N-Boc-piperazine-2-carboxylic acid methyl esters using trifluoroethyl butanoate in tert-butyl methyl ether (TBME). This achieves enantioselectivity (E > 200) by preferentially acylating the (S)-enantiomer. Dynamic KR (DKR) with aldehydes in acetonitrile further enhances yields (up to 75%) via in situ racemization .
Q. What structural features enhance this compound derivatives' activity as NMDA receptor antagonists?
- Methodological Answer : Substitutions at the piperazine ring’s 4-position (e.g., phosphonopropyl groups) and stereochemistry are critical. For example, (S)-4-(3-phosphonopropyl)this compound (CPP) shows potent NMDA antagonism due to optimal spatial alignment with receptor pockets. Computational docking and in vitro electrophysiology (IC₅₀ assays) validate binding affinity .
Q. What biocatalytic methods improve the scalability of enantiopure this compound production?
- Methodological Answer : Whole-cell systems with stereoselective amidases (e.g., Rhodococcus spp.) hydrolyze racemic carboxamides to yield (S)- or (R)-enantiomers. Process optimization includes pH control (6.5–7.5) and substrate feeding rates to minimize inhibition. This method achieves >99% ee and scales to gram quantities .
Properties
IUPAC Name |
piperazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c8-5(9)4-3-6-1-2-7-4/h4,6-7H,1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSXHAMIXJGYCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369095 | |
Record name | Piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2762-32-5 | |
Record name | Piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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